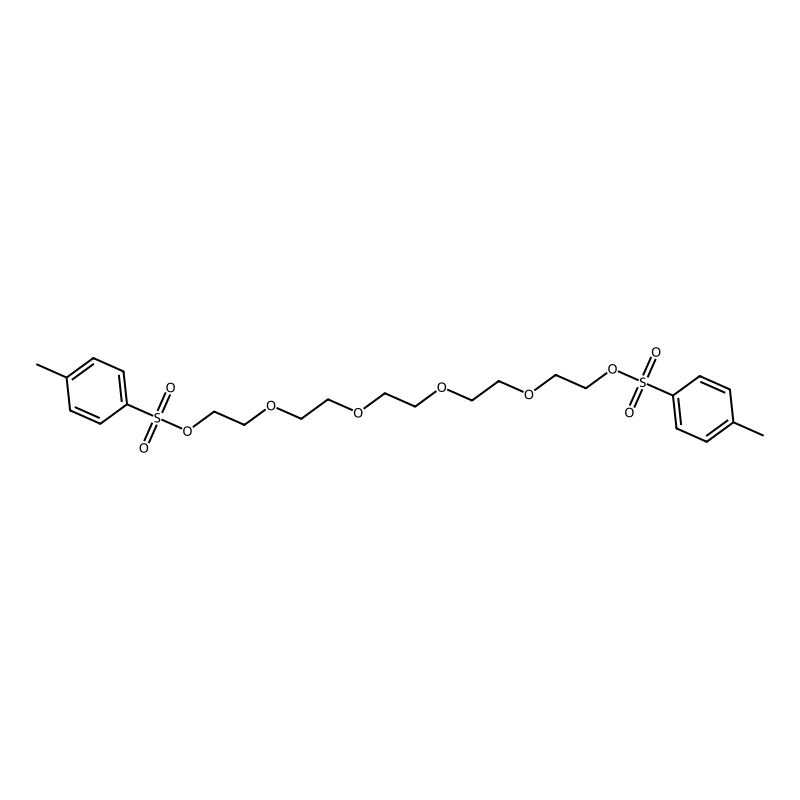Pentaethylene glycol di(p-toluenesulfonate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Macrocyclic Compounds:
PEG ditosylate is a valuable precursor for the synthesis of various macrocyclic compounds, including calixarenes and crown ethers. These macrocycles possess unique cavity structures that can bind specific guest molecules with high affinity. Studies have shown that PEG ditosylate can be efficiently coupled with building blocks containing catechol groups, leading to the formation of calix[4]arenes and calix[5]arenes [].
Similarly, PEG ditosylate can be used to prepare crown ethers through coupling reactions. Crown ethers are known for their ability to selectively bind metal cations. A study demonstrates the use of PEG ditosylate in the synthesis of 3′-formylbenzo-18-crown-6, a crown ether with potential applications in molecular recognition [].
Phase Transfer Catalysis:
PEG ditosylate can act as a phase transfer catalyst in various organic reactions. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows for reactions to occur that wouldn't be possible under normal conditions. While the specific mechanism of action of PEG ditosylate as a catalyst is not fully understood, research suggests it might involve the formation of ion pairs with reactant molecules, aiding their transfer between phases [].
Pentaethylene glycol di(p-toluenesulfonate) is a synthetic compound with the molecular formula C24H34O10S2 and a molecular weight of 546.65 g/mol. It appears as an off-white to light brown solid that is not easily miscible in water . The compound features two p-toluenesulfonate groups attached to a pentaethylene glycol backbone, which enhances its solubility in aqueous environments and serves as an effective linker in various
PET itself doesn't have a known biological mechanism of action. Its primary function is as a synthetic intermediate.
- Safety: Handle with gloves and proper personal protective equipment as is standard practice with any laboratory chemical.
- Potential Hazards: Tosylate groups can be mildly irritating to skin and eyes. Exercise caution to avoid contact.
The compound is primarily utilized as a reagent in nucleophilic substitution reactions due to the excellent leaving group properties of the tosyl groups. It can undergo coupling reactions to form larger organic structures, such as calixarenes and crown ethers. For example, it has been used in the synthesis of 3′-formylbenzo-18-crown-6 through coupling with 2,3-dihydroxybenzaldehyde .
While specific biological activities of pentaethylene glycol di(p-toluenesulfonate) are not extensively documented, it is noted for causing skin irritation upon contact . Its role as a linker in drug development suggests potential applications in targeted therapies but requires further investigation into its biological interactions.
Pentaethylene glycol di(p-toluenesulfonate) can be synthesized through several methods:
- Direct Tosylation: Pentaethylene glycol can be reacted with p-toluenesulfonyl chloride in the presence of a base to form the di(p-toluenesulfonate).
- Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed tosylates and appropriate nucleophiles.
These methods allow for variations in the synthesis process to tailor the compound for specific applications.
Pentaethylene glycol di(p-toluenesulfonate) finds utility in various fields:
- Organic Synthesis: It is commonly used as a linker in the preparation of calixarenes and crown ethers.
- Pharmaceutical Development: Its properties make it suitable for use in drug design, particularly in creating targeted delivery systems.
- Material Science: The compound may also be explored for applications in polymer chemistry due to its structural characteristics.
Pentaethylene glycol di(p-toluenesulfonate) shares similarities with various other compounds that contain polyethylene glycol linkers or tosyl groups. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentaethylene glycol di(p-tosylate) | C24H34O10S2 | Similar structure; used as a linker |
| Pentaethylene glycol bis(p-toluenesulfonate) | C24H34O10S2 | Contains two tosyl groups; similar application |
| Ethylene glycol di(p-toluenesulfonate) | C12H14O6S2 | Shorter chain; used in similar synthetic routes |
Uniqueness: Pentaethylene glycol di(p-toluenesulfonate) stands out due to its longer polyethylene glycol chain, which enhances solubility and reactivity compared to shorter analogs. This feature makes it particularly valuable for complex organic synthesis and pharmaceutical applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








